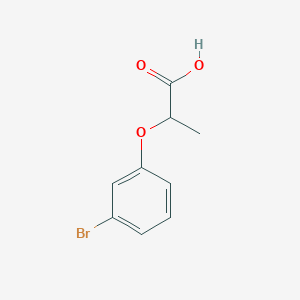

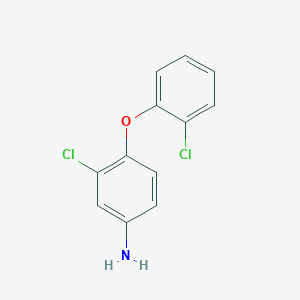

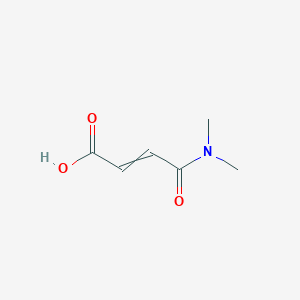

![molecular formula C10H13N3O3 B1330896 N-[2-(Dimethylamino)-5-nitrophenyl]acetamide CAS No. 5367-36-2](/img/structure/B1330896.png)

N-[2-(Dimethylamino)-5-nitrophenyl]acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related nitro, amino, and acetamino derivatives has been explored through various chemical reactions. For instance, the cyclo-dehydration of nitrophenoxy butanones and subsequent reduction and acetylation steps have been used to produce different benzofuran derivatives with nitro and acetamino groups . Additionally, the synthesis of N-(2-dimethylaminoethyl)acetohydroxamic acid, which shares a dimethylamino functional group with the compound of interest, has been reported to catalyze ester hydrolysis effectively .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 2-(N-nitrosomethylamino)acetamide has been described, providing details on the hydrogen bonding and isomerism within the crystal lattice . Similarly, the structures of N-[2-(isopropylamino)-5-nitrophenyl]acetamide and N-[2-(butylamino)-5-nitrophenyl]acetamide have been investigated to compare their suitability for non-linear optical applications .

Chemical Reactions Analysis

The bioactivity of related compounds, such as N-(2-hydroxy-5-nitrophenyl) acetamide, has been studied, revealing that it can undergo glucosylation as a detoxification process in various organisms . Additionally, the formation and rearrangement of spiro-Meisenheimer adducts of NN'-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide have been examined, which is relevant to understanding the reactivity of nitrophenylacetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in different studies. For instance, the solvatochromism and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide have been analyzed, showing the influence of hydrogen bonding on its IR spectrum . The conformation of the N-H bond in 2-Chloro-N-(3-methylphenyl)acetamide has been described, which is relevant for understanding the properties of acetamide derivatives .

Applications De Recherche Scientifique

Non-linear Optical Materials

The compound N-[2-(Dimethylamino)-5-nitrophenyl]acetamide has been investigated in the context of non-linear optical (NLO) materials. It has been compared with similar structures like N-[2-(isopropylamino)-5-nitrophenyl]acetamide and N-[2-(butylamino)-5-nitrophenyl]acetamide. The orientation of substituents relative to the benzene ring and the packing of molecules are critical for their NLO applications (Clark et al., 2000).

Synthesis Improvements

There have been studies on improving the synthesis of related compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, derived from m-nitro acetophenone. This involves processes like reduction, acetylation, ethylation, and condensation, with enhancements in technical methods and cost reduction (Gong Fenga, 2007).

Antimalarial Activity

Compounds related to this compound have been synthesized for antimalarial activity. Studies on these compounds, including derivatives and N-omega-oxides, revealed correlations between antimalarial potency and the size/electron donation of phenyl ring substituents. They showed promise in treating resistant strains of malaria and had properties that encouraged clinical trials (L. M. Werbel et al., 1986).

Catalysis of Ester Hydrolysis

N-(2-dimethylaminoethyl)acetohydroxamic acid, a compound incorporating a dimethylamino group, catalyzes the hydrolysis of p-nitrophenyl acetate. This demonstrates the potential of compounds like this compound in catalyzing ester hydrolysis reactions (W. B. Gruhn & M. L. Bender, 1975).

Bioactive Nitrosylated and Nitrated Compounds

Bioactive compounds derived from N-[2-(Dimethylamino)-5-nitrophenyl]acetamidehave been studied for their potential in producing phytotoxic metabolites. This includes the synthesis of N-(2-hydroxy-5-nitrosophenyl)acetamide and related oligomers, indicating an alternative pathway to 2-amidophenol-derived metabolites. These compounds show significant bioactivity, as evidenced by changes in gene expression profiles in certain plant models (Sergey Girel et al., 2022).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Studies have been conducted on synthesized derivatives of 2-(Substituted phenoxy) Acetamide, which are structurally related to this compound. These compounds have been assessed for their potential as anticancer, anti-inflammatory, and analgesic agents, demonstrating the versatility of this class of compounds in various therapeutic areas (P. Rani et al., 2014).

Sensitivity Improvement in Environmental Analysis

The compound 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been used as a molecular probe for trace measurement of carbonyl compounds in environmental water samples. This illustrates the application of compounds related to this compound in environmental monitoring and analysis (S. Houdier et al., 2000).

Structural Investigations

Structural investigations of derivatives like N-(p-dimethylaminophenyl)-α-(3acetamido-4-nitrophenyl)nitrone have been conducted to understand their molecular configurations. This research is vital for comprehending the properties and potential applications of this compound related compounds (G. Rusek et al., 2001).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-5-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7(14)11-9-6-8(13(15)16)4-5-10(9)12(2)3/h4-6H,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSQCGFTOHIDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346685 | |

| Record name | N-[2-(Dimethylamino)-5-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5367-36-2 | |

| Record name | N-[2-(Dimethylamino)-5-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is DAN considered a promising material for nonlinear optical applications?

A1: DAN exhibits a high second-order optical nonlinearity, as demonstrated by efficient second-harmonic generation (SHG) observed in both powder and single crystal forms. , This property makes DAN a candidate for applications like frequency doubling, optical switching, and optical data storage.

Q2: What structural features of DAN contribute to its nonlinear optical properties?

A2: DAN's high SHG efficiency is attributed to favorable molecular packing within its crystal structure, determined through X-ray crystallographic analysis. The molecule itself possesses a donor-acceptor structure, with the dimethylamino group acting as an electron donor and the nitro group as an electron acceptor, connected through a conjugated π-electron system. This arrangement leads to a large molecular hyperpolarizability, a key factor for second-order nonlinear optical effects.

Q3: How efficient is SHG in DAN compared to other materials?

A3: DAN exhibits a conversion efficiency of 20% for SHG using 1 mJ pulses at 1.064 μm with a 2 mm thick crystal. This efficiency surpasses that of 4-Nitro-4′-Methyl benzylidene aniline (NMBA), another organic nonlinear optical material. While NMBA shows Type II phase matching, its SHG efficiency is about 10 times lower than DAN under similar testing conditions. This difference is attributed to the less optimal angle between molecular dipoles in NMBA's crystal structure.

Q4: What methods have been explored for incorporating DAN into optical devices?

A4: Research has focused on growing DAN single crystals within silica and higher refractive index glass capillaries to create crystal cored fibers (CCFs). , This method aims to achieve a close match between the refractive indices of the core and cladding, enabling the fabrication of single-mode waveguides. These waveguides are expected to enhance SHG efficiency due to improved overlap between fundamental and second-harmonic modes.

Q5: Has DAN been explored for electro-optic applications?

A5: Yes, DAN has been investigated as a dopant in polymer matrices for electro-optic applications. Research shows that DAN-doped polycarbonate films exhibit higher electro-optic coefficients compared to similarly doped poly(methyl methacrylate) (PMMA) materials.

Q6: What factors influence the stability of DAN's nonlinear optical properties in polymer matrices?

A6: Studies indicate that hydrogen bonding between DAN and the polymer host plays a significant role in the long-term stability of its alignment, and therefore its nonlinear optical properties. DAN-doped polycarbonates show better long-term stability at room temperature compared to PMMA, attributed to stronger hydrogen bonding between DAN and the polycarbonate backbone. ,

Q7: Are there any limitations to using DAN in practical devices?

A7: While DAN shows promise, challenges remain in achieving optimal device performance. Factors like controlling crystal orientation within fibers, minimizing scattering losses due to defects, and ensuring long-term stability in various environments need further investigation. ,

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

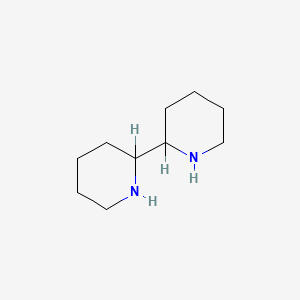

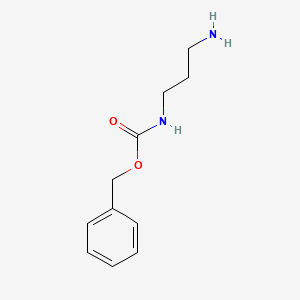

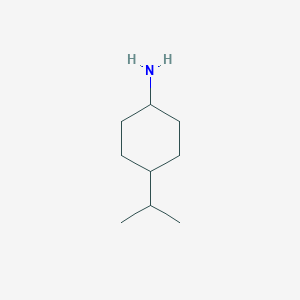

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)